methyl 4-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate is an organic compound known for its complex structure and multifaceted applications. This compound is characterized by the presence of a methyl ester group, a pyrazole ring, an oxadiazole ring, and a benzoate moiety, each contributing to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to show a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and proteins, involved in different biological processes .
Mode of Action
These interactions can lead to changes in the target’s function, potentially altering cellular processes .
Biochemical Pathways
These could include pathways related to inflammation, tumor growth, diabetes, allergies, and various infectious diseases .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially influence their absorption and distribution. The metabolism and excretion of these compounds would depend on their specific chemical structure and the organism in which they are administered.
Result of Action
Based on the activities of similar compounds, it can be inferred that the compound could potentially exhibit a range of effects, including anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of 1,3-dicarbonyl compounds with hydrazine derivatives.
Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving carboxylic acid hydrazides and nitrile derivatives under acidic or basic conditions.
Esterification: The final step involves esterification of the benzoic acid moiety with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial-scale production of this compound involves the optimization of the above synthetic routes to enhance yield and purity. Typically, this includes:
Utilizing continuous flow reactors to control reaction conditions precisely.
Implementing purification techniques such as recrystallization or chromatography to ensure the final product's purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: Oxidation of this compound can lead to the formation of oxadiazole N-oxides.
Reduction: Reduction can break down the oxadiazole ring to yield amines and hydrazides.
Substitution: Both the pyrazole and oxadiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Lithium aluminium hydride or catalytic hydrogenation.
Substitution: Halogenating agents (for electrophilic substitution) and strong bases (for nucleophilic substitution).
Major Products
Oxidation Products: Oxadiazole N-oxides and other oxidized derivatives.
Reduction Products: Amines and hydrazides.
Substitution Products: Various substituted pyrazole and oxadiazole derivatives.
Scientific Research Applications
Methyl 4-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate has found applications across various scientific fields:
Chemistry: Used as a building block for more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties, such as advanced polymers and coatings.
Comparison with Similar Compounds
Unique Characteristics
Compared to other compounds with similar structures, methyl 4-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate stands out due to:
The combination of pyrazole and oxadiazole rings, which is relatively rare.
The presence of a methyl ester group, which influences its reactivity and solubility.
Similar Compounds
Methyl 4-{[5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate: Similar structure but with different substitution pattern on the pyrazole ring.
Ethyl 4-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate: Ethyl ester analogue.
Methyl 4-{[5-(3-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate: Different substitution pattern on both pyrazole and oxadiazole rings.
Properties
IUPAC Name |
methyl 4-[[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-9-8-12(20-21(9)2)14-18-19-16(25-14)17-13(22)10-4-6-11(7-5-10)15(23)24-3/h4-8H,1-3H3,(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIOUWCCNXBWLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.